

# A Comprehensive Technical Guide to the Physicochemical Properties of Diiodohydroxyquinoline

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## Compound of Interest

Compound Name: *Diiodohydroxyquinoline*

Cat. No.: *B464108*

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## Abstract

**Diiodohydroxyquinoline**, also known as iodoquinol, is a halogenated hydroxyquinoline derivative recognized for its therapeutic applications, primarily as a luminal amebicide.<sup>[1]</sup> A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and elucidation of its mechanism of action. This technical guide provides an in-depth overview of the core physicochemical characteristics of **Diiodohydroxyquinoline**, presents generalized experimental protocols for their determination, and illustrates its proposed mechanism of action. All quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams.

## Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) like **Diiodohydroxyquinoline** are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME).

## Chemical Structure and Identity

- IUPAC Name: 5,7-diiodoquinolin-8-ol<sup>[2]</sup>

- Synonyms: Iodoquinol, 5,7-Diiodo-8-hydroxyquinoline, 5,7-Diiodo-8-quinolinol[3][4]
- CAS Number: 83-73-8[5]
- Chemical Formula: C<sub>9</sub>H<sub>5</sub>I<sub>2</sub>NO[6]
- Molecular Weight: 396.95 g/mol [2]

## Tabulated Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of **Diiodohydroxyquinoline**.

Table 1: General Physicochemical Properties

Property	Value	Source(s)
Appearance	Light yellow to light brown crystalline powder.	[3][7]
Melting Point	>200 °C (with decomposition)	[5][7]
Boiling Point	401.8 ± 45.0 °C at 760 mmHg	[5]
Density	2.5 ± 0.1 g/cm <sup>3</sup>	[5]
Polar Surface Area	33.12 Å <sup>2</sup>	[6]

Table 2: Solubility and Partitioning Characteristics

Property	Value	Source(s)
Water Solubility	0.0815 mg/mL (practically insoluble)	[6][7]
Solubility in Organic Solvents	Sparingly soluble in alcohol, ether, and acetone.[2][7] Soluble in hot pyridine and hot dioxane.[2]	[2][7]
LogP (Octanol-Water Partition Coefficient)	3.69 - 4.11	[5][6]
LogS	-3.7	[6]

Table 3: Ionization and Molecular Descriptors

Property	Value	Source(s)
pKa (Strongest Acidic)	7.39	[6]
pKa (Strongest Basic)	3.34	[6]
Hydrogen Bond Donor Count	1	[6]
Hydrogen Bond Acceptor Count	2	[6]
Rotatable Bond Count	0	[6]

## Experimental Protocols for Property Determination

Detailed experimental validation of physicochemical parameters is a cornerstone of drug development.[8] While specific protocols for **Diiodohydroxyquinoline** are proprietary to manufacturers, the following outlines standard methodologies employed for APIs.

### Melting Point Determination

The melting point is a crucial indicator of purity.

- Methodology: A capillary melting point apparatus is commonly used. A small, finely powdered sample of **Diiodohydroxyquinoline** is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. Given that **Diiodohydroxyquinoline** decomposes, the temperature at which decomposition is observed is also noted.<sup>[5]</sup>

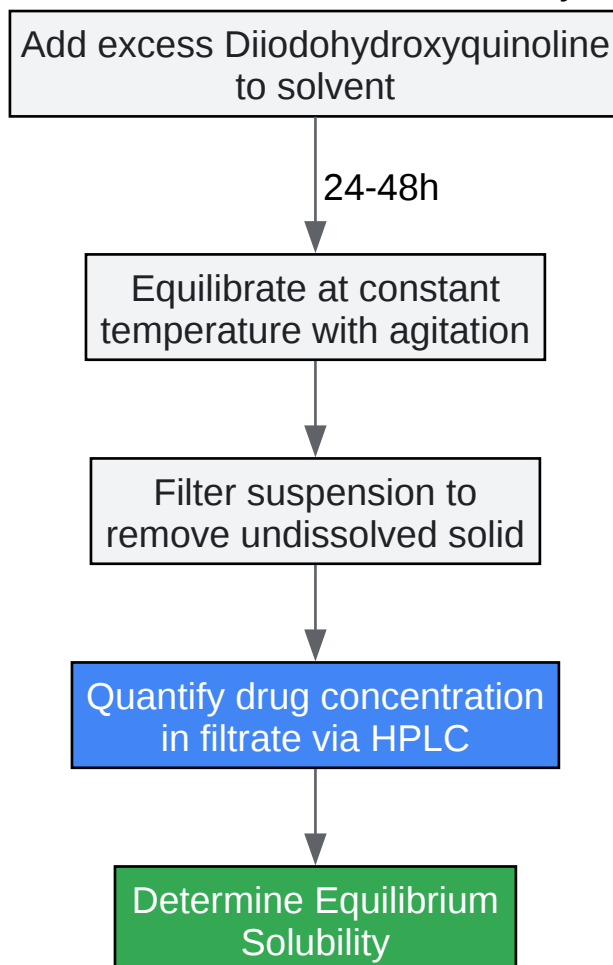
## Solubility Determination

Solubility profoundly impacts bioavailability, especially for orally administered drugs.<sup>[9]</sup>

- Methodology (Shake-Flask Method): An excess amount of **Diiodohydroxyquinoline** is added to a known volume of the solvent (e.g., water, ethanol, buffers of physiological pH). The resulting suspension is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered to remove undissolved solid. The concentration of **Diiodohydroxyquinoline** in the clear filtrate is then quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The workflow for this common experimental procedure is outlined below.

## Experimental Workflow: Shake-Flask Solubility Determination



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Workflow for determining equilibrium solubility.

## LogP Determination

The n-octanol/water partition coefficient (LogP) is a measure of a drug's lipophilicity and its ability to cross cell membranes.

- Methodology (Shake-Flask Method): A solution of **Diiodohydroxyquinoline** is prepared in one of the two immiscible phases (n-octanol or water). This solution is then mixed with a known volume of the other phase in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the drug between the two layers and then allowed to stand until the layers fully separate. The concentration of **Diiodohydroxyquinoline** in each layer is determined analytically (e.g., by UV-Vis spectrophotometry or HPLC). The partition

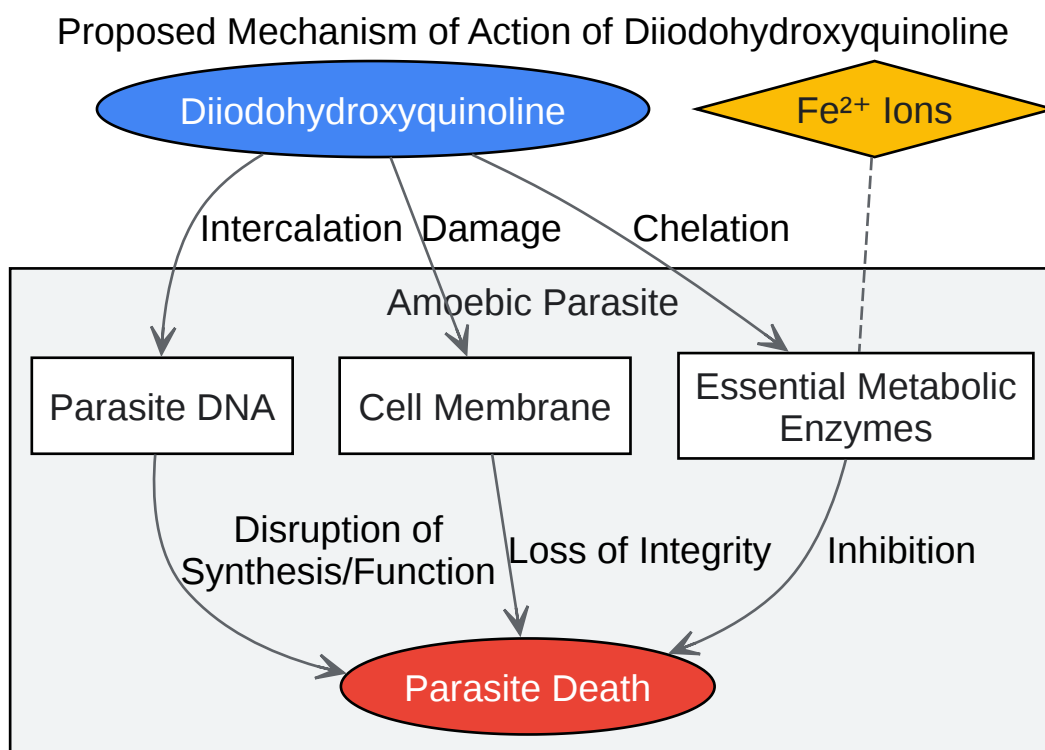
coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

## Mechanism of Action: A Multi-faceted Approach

The precise mechanism of action for **Diiodohydroxyquinoline** is not fully elucidated, but it is understood to be a luminal amebicide that acts locally within the gastrointestinal tract due to its poor absorption.<sup>[1][10]</sup> The leading hypotheses suggest a multi-pronged attack on the parasite.<sup>[10][11]</sup>

- **Chelation of Essential Metal Ions:** **Diiodohydroxyquinoline** is believed to chelate essential metal ions, particularly ferrous ions ( $\text{Fe}^{2+}$ ), which are critical cofactors for various parasitic enzymatic processes.<sup>[1][10]</sup> By sequestering these ions, it disrupts the parasite's metabolism, inhibiting growth and replication.<sup>[10]</sup>
- **Disruption of DNA Function:** It has been proposed that, similar to other quinoline derivatives, **Diiodohydroxyquinoline** may intercalate with the parasite's DNA.<sup>[10]</sup> This interaction could interfere with DNA synthesis and function, ultimately leading to cell death.<sup>[10]</sup>
- **Membrane Disruption:** There is also evidence to suggest that the compound may damage the amoebic cell membrane, altering its integrity and permeability.<sup>[10]</sup> This can lead to the loss of essential cellular components and subsequent lysis of the parasite.<sup>[10]</sup>

The proposed mechanisms are visualized in the signaling pathway diagram below.



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Proposed multi-target mechanism of **Diiodohydroxyquinoline**.

## Conclusion

**Diiodohydroxyquinoline** possesses a distinct set of physicochemical properties, characterized by high lipophilicity (LogP ~3.7-4.1), very low aqueous solubility, and a high melting point with decomposition.[5][6][7] These characteristics are consistent with its clinical use as a poorly absorbed, luminally-acting anti-parasitic agent. The proposed mechanisms of action, including metal ion chelation and disruption of DNA and membrane function, provide a rational basis for its therapeutic effect. The data and methodologies presented in this guide serve as a critical resource for formulation scientists, medicinal chemists, and researchers engaged in the development and characterization of quinoline-based therapeutic agents.

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